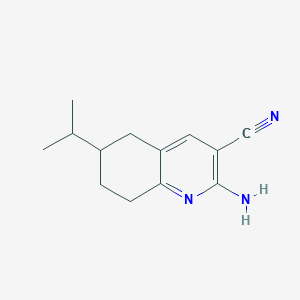
3-(tert-Butoxycarbonyl)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxycarbonyl)-4-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile protecting group in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxycarbonyl)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-methylbenzoic acid+Boc2O→3-(tert-Butoxycarbonyl)-4-methylbenzoic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: 4-methylbenzyl alcohol derivatives.
Substitution: 4-methylbenzoic acid with a free amino group.
Scientific Research Applications
3-(tert-Butoxycarbonyl)-4-methylbenzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The Boc group is used to protect amino groups during the synthesis of peptides, allowing for selective reactions at other functional groups.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-4-methylbenzoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves the cleavage of the Boc group, facilitated by the formation of a carbocation intermediate, which is then stabilized by the release of carbon dioxide and isobutylene .
Comparison with Similar Compounds
- 3-(tert-Butoxycarbonyl)amino-4-methylbenzoic acid
- 4-(tert-Butoxycarbonyl)amino-3-methylbenzoic acid
- N-tert-Butoxycarbonyl-4-methylbenzoic acid
Comparison: 3-(tert-Butoxycarbonyl)-4-methylbenzoic acid is unique due to the position of the Boc group on the benzoic acid ring, which can influence its reactivity and stability. Compared to other similar compounds, it offers specific advantages in terms of selective protection and deprotection of functional groups, making it a valuable reagent in synthetic organic chemistry .
Properties
CAS No. |
1202551-77-6 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8-5-6-9(11(14)15)7-10(8)12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
XTXGRXOLZQCTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)
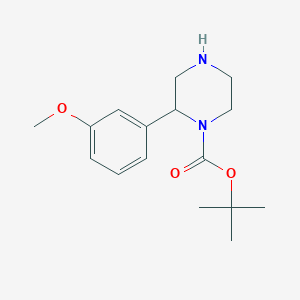


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
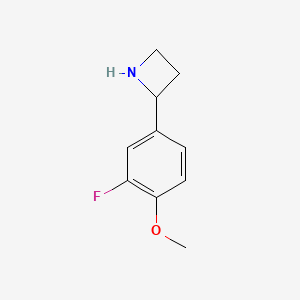
![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)
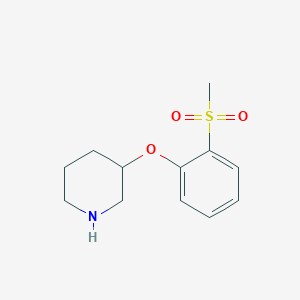
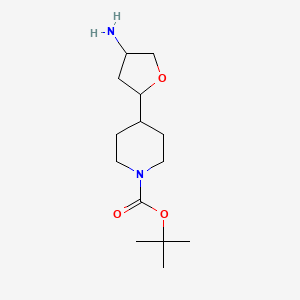
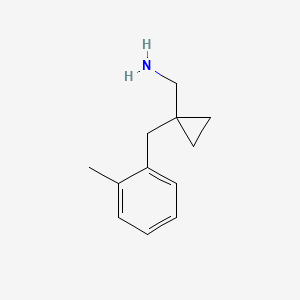

![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)
